Pyrazinamide-15N,d3
Descripción general
Descripción
Pyrazinamide-15N,d3: is a stable isotope-labeled analog of pyrazinamide, an important first-line antituberculosis drug. This compound incorporates three deuterium atoms (d3) replacing the hydrogens of the amide group and a nitrogen-15 atom (15N) in the pyrazine ring. The molecular formula of this compound is C5H2D3N215NO, and it has a molecular weight of 127.12 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinamide-15N,d3 involves the incorporation of stable isotopes into the pyrazinamide molecule. The process typically starts with the synthesis of pyrazine-2-carboxylic acid, which is then converted to pyrazinamide through amidation. The incorporation of deuterium and nitrogen-15 isotopes is achieved through specific chemical reactions that replace the hydrogen and nitrogen atoms with their isotopic counterparts.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the precise incorporation of isotopes. The production is carried out under controlled conditions to maintain the purity and stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Pyrazinamide-15N,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinoic acid, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: Pyrazinamide-15N,d3 is used as a reference standard in analytical chemistry for the quantification and identification of pyrazinamide in various samples. Its stable isotopic labeling allows for precise measurements using techniques such as mass spectrometry .
Biology: In biological research, this compound is utilized to study the metabolism and pharmacokinetics of pyrazinamide. The isotopic labeling helps trace the compound’s pathway in biological systems, providing insights into its absorption, distribution, metabolism, and excretion .
Medicine: this compound plays a crucial role in medical research, particularly in the study of tuberculosis treatment. It helps in understanding the drug’s mechanism of action and resistance patterns, aiding in the development of more effective therapies .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of antituberculosis drugs. Its stable isotopic labeling ensures accurate and reliable results in various analytical procedures .
Mecanismo De Acción
Pyrazinamide-15N,d3 exerts its effects by diffusing into active Mycobacterium tuberculosis cells that express the enzyme pyrazinamidase. This enzyme converts this compound to its active form, pyrazinoic acid. Pyrazinoic acid interferes with fatty acid synthase I, disrupting the bacterium’s ability to synthesize new fatty acids, which are essential for its growth and replication . The accumulation of pyrazinoic acid within the bacterial cells leads to their death under acidic conditions .
Comparación Con Compuestos Similares
Pyrazinamide: The parent compound, widely used as an antituberculosis drug.
Isoniazid: Another first-line antituberculosis drug with a different mechanism of action.
Rifampin: A key antituberculosis drug that targets bacterial RNA synthesis.
Uniqueness: Pyrazinamide-15N,d3 is unique due to its stable isotopic labeling, which allows for precise analytical measurements and detailed studies of its pharmacokinetics and metabolism. This makes it an invaluable tool in both research and industrial applications .
Actividad Biológica
Pyrazinamide-15N,d3 is a stable isotope-labeled analog of pyrazinamide, a critical first-line antituberculosis drug. This compound incorporates three deuterium atoms and one nitrogen-15 atom, which enhances its utility in biological research, particularly in the study of tuberculosis (TB) treatment dynamics. The unique isotopic labeling allows for precise tracking of the compound's metabolic pathways and pharmacokinetics in biological systems.
This compound is converted into its active form, pyrazinoic acid (POA) , by the enzyme pyrazinamidase present in Mycobacterium tuberculosis. This conversion is crucial as POA disrupts fatty acid synthesis by inhibiting fatty acid synthase I, which is essential for the bacterium's growth and replication . The following table summarizes the mechanisms involved:
Compound | Active Form | Mechanism |
---|---|---|
This compound | Pyrazinoic Acid | Inhibits fatty acid synthase I in M. tuberculosis |
Pyrazinamide | Pyrazinoic Acid | Same as above, but requires conversion by bacterial enzyme |
Isoniazid | Active Metabolite | Inhibits mycolic acid synthesis |
Rifampin | Active Metabolite | Inhibits bacterial RNA synthesis |
Pharmacokinetics
Research indicates that pyrazinamide exhibits good oral bioavailability, with significant absorption and distribution characteristics. The pharmacokinetics of this compound have been studied to understand its behavior in various biological contexts:
- Absorption : Rapid absorption post-administration.
- Distribution : Effective penetration into lung tissues and granulomas where TB bacteria reside.
- Metabolism : Primarily occurs via host-mediated conversion to POA, which then exerts antimicrobial effects against dormant bacterial populations .
Case Studies
-
Host-Mediated Bioactivation :
A study demonstrated that pyrazinamide is converted to POA in TB patients, highlighting the role of host metabolism in enhancing drug efficacy. This conversion was shown to significantly improve the drug's activity against M. tuberculosis in acidic environments typical of infected tissues . -
Comparative Efficacy Studies :
In vitro studies revealed that POA is often more potent than pyrazinamide, with minimum inhibitory concentrations (MICs) varying widely depending on environmental conditions such as pH. For instance, at acidic pH levels (5.5 to 6.0), POA demonstrated superior potency compared to pyrazinamide .
Research Findings
Recent findings emphasize the importance of understanding the biological activity of this compound and its metabolites:
- In Vitro Potency : Studies show that POA can be up to 8-fold more potent than pyrazinamide under certain conditions, indicating the necessity for further research into its therapeutic implications .
- Resistance Patterns : The emergence of resistance in M. tuberculosis has been linked to mutations in the pncA gene, which encodes the enzyme responsible for converting pyrazinamide to POA. Understanding these patterns is crucial for developing effective treatment regimens .
Summary of Biological Activity
The biological activity of this compound underscores its significance as both a therapeutic agent and a research tool:
- Role in TB Treatment : It shortens treatment duration from 9–12 months to approximately 6 months, particularly effective against dormant bacteria.
- Research Applications : Its isotopic labeling facilitates detailed studies on drug metabolism and pharmacokinetics, providing insights into improving TB therapies.
Propiedades
IUPAC Name |
3,5,6-trideuteriopyrazine-2-(15N)carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEHBUMCGVEMRF-GTNCALAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=N1)[2H])C(=O)[15NH2])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676121 | |
Record name | (~2~H_3_)Pyrazine-2-(~15~N)carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-81-1 | |
Record name | (~2~H_3_)Pyrazine-2-(~15~N)carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.